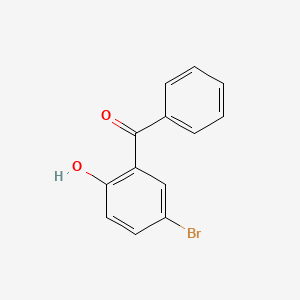

5-Brom-2-hydroxybenzophenon

Übersicht

Beschreibung

5-Bromo-2-hydroxybenzophenone is a useful research compound. Its molecular formula is C13H9BrO2 and its molecular weight is 277.11 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Bromo-2-hydroxybenzophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22344. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-hydroxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-hydroxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Rohstoff für die Synthese von Schiff-Basen

5-Brom-2-hydroxybenzophenon kann als Rohstoff für die Synthese verschiedener monokondensierter Schiff-Basen verwendet werden . Schiff-Basen sind eine Klasse von Verbindungen mit einer funktionellen Gruppe, die eine Kohlenstoff-Stickstoff-Doppelbindung enthält, wobei das Stickstoffatom an eine Aryl- oder Alkylgruppe, aber nicht an Wasserstoff gebunden ist. Sie finden eine breite Palette an Anwendungen in der organischen Synthese, der medizinischen Chemie und der analytischen Chemie.

Herstellung von 4-Brom-2-{a-[1-(2-Thienyl)benzimidazol-2-yl]benzyl}phenol

Diese Verbindung kann unter Verwendung von this compound hergestellt werden . Die resultierende Verbindung hat potenzielle Anwendungen im Bereich der organischen Synthese und der medizinischen Chemie.

Synthese von 4-Brom-2-{[2-(2-hydroxybenzylidenamino)phenylimino]phenylmethyl}phenol

This compound kann als Reaktant bei der Synthese dieser Verbindung verwendet werden . Diese Verbindung könnte potenzielle Anwendungen bei der Entwicklung neuer Materialien und Pharmazeutika haben.

Chromatographie-Anwendungen

This compound kann potenzielle Anwendungen in der Chromatographie haben . Chromatographie ist eine Technik, die zur Trennung eines Gemisches verwendet wird, indem es in einer Lösung oder Suspension durch ein Medium geleitet wird, in dem sich die Komponenten mit unterschiedlichen Geschwindigkeiten bewegen.

Massenspektrometrie-Anwendungen

Diese Verbindung kann auch potenzielle Anwendungen in der Massenspektrometrie haben . Massenspektrometrie ist eine analytische Technik, die das Masse-Ladungs-Verhältnis von Ionen misst. Sie wird zur Bestimmung der Massen von Partikeln, zur Bestimmung der Elementarzusammensetzung einer Probe oder eines Moleküls und zur Aufklärung der chemischen Strukturen von Molekülen verwendet.

Forschungsanwendung

This compound wird hauptsächlich für Forschungszwecke verwendet . Es kann in verschiedenen chemischen Reaktionen und Syntheseprozessen im Labor verwendet werden.

Safety and Hazards

5-Bromo-2-hydroxybenzophenone is classified as a skin irritant (Category 2), an eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Wirkmechanismus

Target of Action

It is often used as a raw material for the synthesis of various monocondensed schiff bases .

Mode of Action

It is known to be used in the synthesis of various compounds, suggesting it may interact with its targets through chemical reactions to form new compounds .

Result of Action

It is primarily used as a raw material in the synthesis of other compounds .

Biochemische Analyse

Biochemical Properties

It is known that it can be synthesized by employing p-bromophenyl benzoate as a starting material

Cellular Effects

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Molecular Mechanism

It is known that 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation .

Temporal Effects in Laboratory Settings

It is known that it has a melting point of 111-114 °C .

Dosage Effects in Animal Models

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Metabolic Pathways

It is known that 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation .

Eigenschaften

IUPAC Name |

(5-bromo-2-hydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIICRNXAGUXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281642 | |

| Record name | 5-Bromo-2-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55082-33-2 | |

| Record name | 55082-33-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 5-Bromo-2-hydroxybenzophenone in the synthesis of Dioxomolybdenum(VI) chelates?

A: 5-Bromo-2-hydroxybenzophenone serves as a crucial building block for synthesizing Dioxomolybdenum(VI) chelates. It acts as a bidentate ligand, meaning it can bind to the central molybdenum atom through two donor atoms. [] These donor atoms are the oxygen from the hydroxyl group and the nitrogen from the thiosemicarbazone moiety, which is formed by reacting 5-Bromo-2-hydroxybenzophenone with a thiosemicarbazide. This binding forms a stable six-membered chelate ring with the molybdenum ion. []

Q2: How does the structure of the resulting Dioxomolybdenum(VI) chelate impact its properties?

A: The research used 5-Bromo-2-hydroxybenzophenone derivatives containing different alkyl substituents (methyl or ethyl) on the thiosemicarbazone moiety. [] This structural modification directly influences the electronic and steric properties of the resulting Dioxomolybdenum(VI) chelates. For instance, the study investigated the effect of the N(4)-phenyl substituent on the conjugation of the chelate rings using techniques like NMR and X-ray diffraction. [] Understanding these structure-property relationships is crucial for tailoring the chelates for specific applications.

Q3: What analytical techniques were employed to characterize the synthesized Dioxomolybdenum(VI) chelates?

A3: The researchers employed a range of analytical techniques to characterize the newly synthesized Dioxomolybdenum(VI) chelates. These techniques include:

- Elemental analysis: To determine the elemental composition and confirm the purity of the synthesized compounds. []

- Molar conductivity: To assess the ionic nature and electrolytic behavior of the chelates in solution. []

- Electronic spectroscopy: To study the electronic transitions within the molecule and gain insight into the metal-ligand bonding. []

- Infrared spectroscopy: To identify functional groups and investigate the coordination modes of the ligands to the molybdenum center. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the structure and study the environment of specific atoms within the molecule. []

- Single-crystal X-ray diffraction: To determine the three-dimensional structure and molecular packing of the chelates in the solid state. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Benzylsulfonyl)amino]acetic acid](/img/structure/B1330148.png)

![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1330168.png)